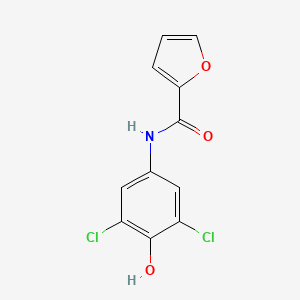![molecular formula C16H24N2O2 B5717762 N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
N,N'-[1,4-phenylenebis(methylene)]dibutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[1,4-phenylenebis(methylene)]dibutanamide, commonly known as PBMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBMD is a diamide compound that is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of PBMD is not fully understood. However, studies have suggested that PBMD may act by forming hydrogen bonds with proteins and other biomolecules, leading to changes in their conformation and function. PBMD has also been shown to interact with lipid membranes, leading to changes in their properties.
Biochemical and Physiological Effects
PBMD has been shown to have various biochemical and physiological effects. Studies have shown that PBMD can inhibit the activity of enzymes, including cholinesterase and acetylcholinesterase. PBMD has also been shown to have antioxidant and anti-inflammatory properties. In addition, PBMD has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
PBMD has several advantages for lab experiments, including its ease of synthesis and purification, stability, and versatility. However, PBMD also has some limitations, including its limited solubility in water and its potential toxicity at higher concentrations.
Orientations Futures
PBMD has several potential future directions for research. One potential direction is the development of PBMD-based hydrogels for drug delivery applications. Another potential direction is the development of PBMD-based polymers for tissue engineering applications. Further studies are also needed to fully understand the mechanism of action of PBMD and its potential applications in catalysis and other fields.
Méthodes De Synthèse
PBMD can be synthesized using various methods, including the reaction of 1,4-phenylenediamine with butanoyl chloride in the presence of a base. The resulting product is then treated with formaldehyde to obtain PBMD. Another method involves the reaction of 1,4-phenylenediamine with butanoyl chloride in the presence of triethylamine, followed by treatment with formaldehyde and sodium borohydride. The resulting product is then purified using chromatography to obtain pure PBMD.
Applications De Recherche Scientifique
PBMD has been extensively studied for its potential applications in various fields, including drug delivery, polymer synthesis, and catalysis. PBMD has been used as a crosslinker in the synthesis of hydrogels for drug delivery applications. PBMD has also been used as a monomer in the synthesis of polymers for various applications, including tissue engineering and drug delivery. PBMD has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Propriétés
IUPAC Name |
N-[[4-[(butanoylamino)methyl]phenyl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-5-15(19)17-11-13-7-9-14(10-8-13)12-18-16(20)6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJDJEKWFBUCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(C=C1)CNC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(Butanamidomethyl)phenyl]methyl}butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)


![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)

![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)





![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)
![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)